molecular formula C22H26N6O3S B2780556 ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 893924-84-0

ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2780556
CAS No.: 893924-84-0
M. Wt: 454.55
InChI Key: BIJZZMWDDHIYGA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring:

  • A pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at position 1.
  • A thioacetyl linker connecting the core to a piperazine-1-carboxylate moiety .

Properties

IUPAC Name

ethyl 4-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3S/c1-4-31-22(30)27-9-7-26(8-10-27)19(29)13-32-21-17-12-25-28(20(17)23-14-24-21)18-6-5-15(2)11-16(18)3/h5-6,11-12,14H,4,7-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJZZMWDDHIYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, particularly in oncology and virology. This article explores the biological activities of this compound, focusing on its anticancer properties, antiviral efficacy, and potential mechanisms of action.

Overview of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their pharmacological potential. They exhibit a range of biological activities including:

  • Anticancer : Inhibition of tumor cell proliferation.
  • Antiviral : Efficacy against various viruses.
  • Anti-inflammatory : Reduction of inflammatory responses.
  • CNS-modulating : Effects on central nervous system functions.

Anticancer Activity

Recent studies have demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold possess significant anticancer properties. For instance:

  • Cell Line Studies : The compound exhibited high inhibitory activity against several cancer cell lines. Notably, it showed an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a control .
  • Apoptosis Induction : Flow cytometric analysis indicated that the compound could induce apoptosis in A549 cells at low micromolar concentrations (2.0–4.0 µM), with a sub-G1 peak representing apoptotic cells ranging from 25.1% to 41.0% compared to 5.1% for control .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)2.24Apoptosis induction
HepG2 (Liver)TBDTBD
MCF-7 (Breast)TBDTBD
PC-3 (Prostate)TBDTBD

Antiviral Activity

The pyrazolo[3,4-d]pyrimidine derivatives have also shown promise as antiviral agents:

  • Mechanism : These compounds can inhibit viral replication by targeting specific viral enzymes or pathways. For example, certain derivatives have demonstrated efficacy against herpes simplex virus type-1 (HSV-1), with significant reductions in plaque formation observed in vitro .

Table 2: Antiviral Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives

VirusCompound TestedEC50 (µM)Effectiveness
HSV-1Pyrazole derivativeTBDSignificant reduction
HIVVarious derivativesTBDHigh selectivity index

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of key enzymes involved in cancer cell proliferation and viral replication.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to reduced cell proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • EGFR-TK Inhibition : New derivatives have been synthesized and tested for their ability to inhibit EGFR tyrosine kinase activity. Compounds exhibited IC50 values as low as 0.034 µM against this target, indicating potent anticancer properties .
  • Broad-Spectrum Cytotoxicity : A series of compounds were evaluated against the NCI 60 cancer cell line panel with GI50 values ranging from 0.018 to 9.98 µM, showcasing their potential as broad-spectrum anticancer agents .

Scientific Research Applications

Comprehensive Research Applications of Ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

The compound represents a complex heterocyclic organic molecule with significant potential across multiple scientific domains. Based on the available research, its applications span several critical research areas:

Chemical Research

The compound serves as a versatile building block for organic synthesis, enabling researchers to:

  • Develop more complex molecular structures
  • Explore novel synthetic pathways
  • Create advanced chemical intermediates

Biological Research

Investigations reveal promising biological activity potentials:

Potential Biological Investigations :

  • Antimicrobial research
  • Potential anticancer screening
  • Molecular targeting studies
  • Pharmaceutical lead compound development

Medicinal Chemistry Applications

Key Research Focus Areas :

  • Drug discovery exploration
  • Potential therapeutic molecule development
  • Structural modification for enhanced biological activity
  • Mechanism of action studies in cellular environments

The compound's unique structural configuration suggests potential for:

  • Protein kinase inhibition studies
  • Cellular signaling pathway investigations
  • Antimicrobial activity assessment
  • Potential anticancer mechanism exploration

Synthetic Chemistry

Researchers can utilize this compound for:

  • Developing structure-activity relationship (SAR) studies
  • Creating derivative molecules
  • Exploring chemical transformation pathways
  • Investigating substituent effects on biological activity

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound A : 4-Hydrazinyl-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine ()
  • Core similarity : Shares the pyrazolo[3,4-d]pyrimidine scaffold.
  • Key differences :
    • Substituent at position 1: Phenyl vs. 2,4-dimethylphenyl in the target compound.
    • Functional group at position 4: Hydrazinyl vs. thioacetyl-piperazine-carboxylate.
  • Implications : The hydrazinyl group in Compound A enables condensation reactions to form triazolo-fused derivatives, while the target’s thioacetyl linker may enhance metabolic stability .
Compound B : 6-Substituted Phenylpyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinones ()
  • Core similarity : Pyrazolo-pyrimidine fused system.
  • Key differences: Additional thiazolo ring fused at positions 3,2-a. No piperazine-carboxylate moiety.
  • Implications : The fused thiazolo ring in Compound B likely alters solubility and binding affinity compared to the target’s sulfur-linked piperazine group .

Piperazine-Carboxylate Derivatives

Compound C : Ethyl 4-(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate ()
  • Core similarity : Piperazine-carboxylate group and thioacetyl linker.
  • Key differences: Thieno[2,3-d]pyrimidine vs. pyrazolo[3,4-d]pyrimidine core.
  • Implications : The thiophene ring in Compound C may confer distinct electronic properties, affecting interactions with hydrophobic enzyme pockets .
Compound D : Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ()
  • Core similarity : Piperazine-carboxylate and thioacetyl linker.
  • Key differences :
    • Oxadiazole ring replaces the pyrazolopyrimidine core.
  • Implications : Oxadiazoles are metabolically stable and may improve oral bioavailability compared to the target’s pyrazolopyrimidine scaffold .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A () Compound C ()
Molecular Weight ~466 g/mol (estimated) ~280 g/mol 366.5 g/mol
LogP Moderate (piperazine polarity) Higher (phenyl substituent) Moderate (thiophene ring)
Hydrogen Bond Acceptors 7 5 7
Key Functional Groups Thioacetyl, piperazine Hydrazinyl, pyrazolopyrimidine Thienopyrimidine, piperazine
  • Solubility: The piperazine-carboxylate group in the target compound enhances water solubility compared to non-polar analogs like Compound A.
  • Metabolic Stability : The thioacetyl linker may reduce oxidation susceptibility compared to simple thioethers, while oxadiazole-containing analogs (e.g., Compound D) offer superior stability .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including heterocyclic ring formation (pyrazolo[3,4-d]pyrimidine core) and coupling with the piperazine-thioacetyl moiety. Key steps include:

  • Thioether linkage formation : Use of sulfur nucleophiles under inert atmospheres to prevent oxidation .
  • Catalytic hydrogenation : Palladium on carbon (Pd/C) at 195–230°C for selective reduction .
  • Purification : Recrystallization or column chromatography to isolate the final product, with yields optimized by controlling solvent polarity (e.g., ethanol/dichloromethane mixtures) .
  • Yield improvement : Adjusting stoichiometry of coupling reagents (e.g., 1.2–1.5 equivalents of acetyl chloride derivatives) and maintaining pH 7–8 during aqueous workups .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.9 ppm for aromatic protons) and piperazine N-CH₂ signals (δ 3.4–3.7 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z ~500–550) .
  • IR spectroscopy : Key stretches include C=O (1690–1720 cm⁻¹) and C-S (650–700 cm⁻¹) bonds .

Q. How can researchers assess the compound’s stability under physiological conditions for preclinical studies?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for most analogs) .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the thioether group .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to screen against kinase panels (e.g., EGFR, VEGFR) .
  • Antiproliferative activity : MTT assays in cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .
  • Cellular uptake : LC-MS/MS quantification in lysates to correlate bioactivity with intracellular concentration .

Advanced Research Questions

Q. How can contradictions in reported biological activities across assays be resolved?

  • Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. MCF-7) and culture conditions (e.g., serum concentration) .
  • Off-target profiling : Utilize proteome-wide affinity chromatography to identify unintended interactions .
  • Data normalization : Express activity relative to housekeeping genes (e.g., GAPDH) in qPCR-based mechanistic studies .

Q. What strategies integrate computational modeling with experimental validation for mechanism elucidation?

  • Molecular docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets (PDB: 1M17) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Validation : Compare computational Kd predictions with surface plasmon resonance (SPR) data (e.g., Biacore) .

Q. What challenges arise in SAR studies due to the compound’s heterocyclic complexity?

  • Synthetic hurdles : Modifying the pyrazolo[3,4-d]pyrimidine core without disrupting the thioacetyl-piperazine linkage requires regioselective alkylation .
  • Bioisosteric replacement : Test thiadiazole or oxadiazole analogs to improve metabolic stability while retaining activity .
  • 3D-QSAR modeling : Generate CoMFA models using steric/electrostatic fields to guide substitutions at the 2,4-dimethylphenyl group .

Q. How can binding kinetics to biological targets be quantitatively analyzed?

  • SPR assays : Immobilize target proteins (e.g., kinases) on CM5 chips and measure association/dissociation rates (kon/koff) .
  • Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for binding to receptors .
  • Kinetic LC-MS/MS : Monitor time-dependent target engagement in cell lysates .

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